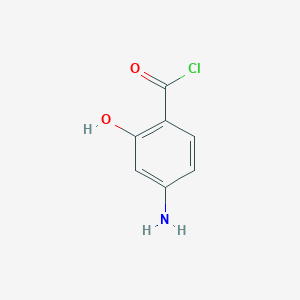

4-Amino-2-hydroxybenzoyl chloride

Description

This structure confers unique reactivity, making it valuable in organic synthesis, particularly in the preparation of amides, esters, and pharmaceutical intermediates. For example, describes its use in synthesizing 4-(2-(4-aminophenyl)-2-oxoethylamino)-2-hydroxybenzoic acid via nucleophilic substitution with 4-amino salicylic acid . Its dual functional groups enable participation in both electrophilic and nucleophilic reactions, distinguishing it from simpler benzoyl chlorides.

Properties

CAS No. |

36387-22-1 |

|---|---|

Molecular Formula |

C7H6ClNO2 |

Molecular Weight |

171.58 g/mol |

IUPAC Name |

4-amino-2-hydroxybenzoyl chloride |

InChI |

InChI=1S/C7H6ClNO2/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,10H,9H2 |

InChI Key |

SBSWVAPROLGDIT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)O)C(=O)Cl |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-amino-2-hydroxybenzoyl chloride with analogous benzoyl chloride derivatives, emphasizing substituent effects, reactivity, and applications:

Key Findings:

- Reactivity Differences: The amino and hydroxyl groups in 4-amino-2-hydroxybenzoyl chloride allow for intramolecular hydrogen bonding, stabilizing intermediates during synthesis . This contrasts with 4-chloromethylbenzoyl chloride, where the electron-withdrawing -CH₂Cl group enhances electrophilicity at the carbonyl carbon . In 4-(aminomethyl)-2-methylbenzoic acid hydrochloride (CAS 1909306-16-6), the protonated amino group (-NH₃⁺) and carboxylate (-COO⁻) limit direct acylation but enable ionic interactions in material science applications .

- Stability: 4-Amino-2-hydroxybenzoyl chloride is moisture-sensitive due to the -COCl group but less prone to hydrolysis than unsubstituted benzoyl chloride, as the -OH group may form a stabilizing intramolecular hydrogen bond. 4-Chloromethylbenzoyl chloride exhibits higher thermal stability due to its non-polar substituents, making it suitable for high-temperature polymer reactions .

- Pharmaceutical Relevance: 4-Amino-2-hydroxybenzoyl chloride’s derivatives show promise in targeting enzymes like tyrosine kinases, whereas 4-(aminomethyl)benzoyl derivatives are explored for drug delivery systems due to their biocompatibility .

Research Limitations and Contradictions

- Synthetic Challenges: highlights the use of harsh HCl/ethanol hydrolysis for 4-amino-2-hydroxybenzoyl chloride derivatives, which may degrade sensitive functional groups . This contrasts with milder methods reported for 4-chloromethylbenzoyl chloride in agrochemical synthesis .

- Data Gaps : Direct comparative studies on the catalytic efficiency or toxicity profiles of these compounds are absent in the provided evidence, necessitating further investigation.

Preparation Methods

Thionyl Chloride-Mediated Chlorination of 4-Amino-2-Hydroxybenzoic Acid Salts

The most well-documented method for synthesizing 4-amino-2-hydroxybenzoyl chloride involves reacting the sodium salt of 4-amino-2-hydroxybenzoic acid with thionyl chloride (SOCl₂). This approach, detailed in US2763678A , avoids the formation of inert hydrochloride salts by utilizing the sodium salt form, which stabilizes the amino group during chlorination.

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where thionyl chloride converts the carboxylate group into an acyl chloride. Critical parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Reaction Time : ≤15 minutes to prevent over-chlorination of the hydroxyl group.

- Diluents : Excess thionyl chloride or inert solvents (e.g., carbon tetrachloride, toluene) to moderate exothermicity.

An exemplary procedure involves heating 251 g of the sodium salt of 4-amino-2-hydroxybenzoic acid in 1.5 L of thionyl chloride at 70°C for 15 minutes. The product, 4-thionylamino-2-hydroxybenzoyl chloride, is isolated via vacuum distillation and recrystallized from secondary butyl chloride, yielding light-yellow crystals (m.p. 78°C).

Table 1: Optimization of Thionyl Chloride Method

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes acyl chloride formation |

| Reaction Time | 10–15 minutes | Minimizes hydroxyl group chlorination |

| Solvent | Excess SOCl₂ or CCl₄ | Enhances reaction homogeneity |

| Salt Form | Sodium salt | Prevents HCl adduct formation |

Anhydrous Reaction Systems for Enhanced Purity

A key challenge in synthesizing 4-amino-2-hydroxybenzoyl chloride is maintaining anhydrous conditions to prevent hydrolysis of the acyl chloride group. US2644011A highlights the importance of water removal during related syntheses, achieved through continuous CO₂ purging in ball-mill reactors. While this patent focuses on 4-aminosalicylic acid production, its principles apply indirectly to acyl chloride synthesis by emphasizing moisture control.

Challenges in Amino Group Preservation

The amino group’s nucleophilicity poses a risk of side reactions with chlorinating agents. US2763678A circumvents this by using the sodium salt of 4-amino-2-hydroxybenzoic acid, which reduces proton availability at the amino group. Key findings include:

Industrial-Scale Production Considerations

Large-scale synthesis requires balancing cost, safety, and yield. Data from US2644011A and US2763678A suggest:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-amino-2-hydroxybenzoyl chloride, and what methodological precautions are necessary?

- Answer : The compound can be synthesized via chlorination of 4-amino-2-hydroxybenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, analogous benzoyl chloride derivatives are prepared by reacting carboxylic acids with SOCl₂ under anhydrous conditions, followed by distillation to isolate the product . Key precautions include using inert atmospheres (e.g., nitrogen), controlling exothermic reactions via ice baths, and employing gas scrubbers to neutralize HCl emissions. Purity should be verified via HPLC (>98%) .

Q. What safety protocols are critical for handling 4-amino-2-hydroxybenzoyl chloride in laboratory settings?

- Answer : The compound is corrosive and requires:

- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in a cool, dry place away from moisture and incompatible substances (e.g., bases, oxidizing agents). Label containers with GHS05 ("Corrosive") and UN3261 (transport classification for corrosive solids) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are most effective for characterizing 4-amino-2-hydroxybenzoyl chloride?

- Answer :

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients .

- Structural Confirmation : FT-IR (C=O stretch ~1770 cm⁻¹, NH₂ bend ~1600 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm, NH₂ protons at δ 5.2–5.8 ppm) .

- Melting Point : Compare observed values (e.g., >300°C for related amino-hydroxybenzoic acids) with literature data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, reactivity) of 4-amino-2-hydroxybenzoyl chloride?

- Answer : Contradictions often arise from impurities or polymorphic forms. Methodological solutions include:

- Recrystallization : Purify the compound using toluene/hexane mixtures to isolate the dominant polymorph.

- Thermogravimetric Analysis (TGA) : Determine decomposition profiles to distinguish between melting and degradation events .

- Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting behavior, XRD for crystallinity) .

Q. What reaction mechanisms dominate the decomposition of 4-amino-2-hydroxybenzoyl chloride under varying conditions?

- Answer : Hydrolysis is the primary degradation pathway:

- Aqueous Conditions : Reacts violently with water to form 4-amino-2-hydroxybenzoic acid and HCl. Kinetic studies show pseudo-first-order behavior at pH < 3 .

- Humid Environments : Moisture-induced degradation can be mitigated by storing the compound over molecular sieves or in desiccators .

- Thermal Stability : Decomposes above 150°C, releasing CO and NH₃. TGA-MS is recommended to monitor thermal breakdown products .

Q. How can synthetic yields of 4-amino-2-hydroxybenzoyl chloride be optimized while minimizing side reactions?

- Answer :

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to reduce hydrolysis.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps, though excess catalyst may promote byproducts .

- Stoichiometry : Maintain a 1:1.2 molar ratio of 4-amino-2-hydroxybenzoic acid to SOCl₂ to ensure complete conversion.

- In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and terminate before side reactions (e.g., sulfonation) occur .

Q. What strategies are effective for stabilizing 4-amino-2-hydroxybenzoyl chloride in long-term storage?

- Answer :

- Lyophilization : Convert to a stable powder form under vacuum to prevent hydrolysis.

- Additives : Incorporate stabilizers like hydroquinone (0.1% w/w) to inhibit oxidative degradation .

- Packaging : Use amber glass vials with PTFE-lined caps to block moisture and UV light .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.